2-Methylbutyl chloroformate

描述

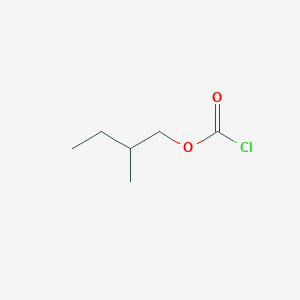

2-Methylbutyl chloroformate, also known as 2-methylbutyl carbonochloridate, is an organic compound with the molecular formula C6H11ClO2. It is a liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity, particularly in forming esters and other derivatives.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methylbutyl chloroformate can be synthesized through the reaction of 2-methyl-1-butanol with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The general reaction is as follows: [ \text{C5H12O} + \text{COCl2} \rightarrow \text{C6H11ClO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process is carried out in a controlled environment to ensure safety due to the toxic nature of phosgene. The reaction is typically conducted in a solvent such as dichloromethane to facilitate the process and improve yield.

化学反应分析

Types of Reactions: 2-Methylbutyl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-1-butanol and hydrochloric acid.

Thermal Decomposition: The compound can decompose thermally, involving a 1,3-hydride shift leading to the formation of 2-chloro-3-methylbutane.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Dichloromethane, tetrahydrofuran

Conditions: Room temperature to slightly elevated temperatures, inert atmosphere to prevent unwanted reactions

Major Products:

Esters: Formed from the reaction with alcohols

Carbamates: Formed from the reaction with amines

2-Chloro-3-methylbutane: Formed from thermal decomposition

科学研究应用

Organic Synthesis

2-Methylbutyl chloroformate is extensively used as a reagent in organic synthesis for:

- Formation of Esters: Reacts with alcohols to produce esters.

- Synthesis of Carbamates: Interacts with amines to form carbamates, which are important in pharmaceuticals and agrochemicals.

- Lactone Formation: Utilized in the synthesis of lactones through intramolecular reactions.

Biochemistry

In biochemistry, this compound is employed for:

- Modification of Biomolecules: Acts as a reagent for modifying proteins and nucleic acids, aiding in the study of biochemical pathways.

- Synthesis of Biologically Active Compounds: Used in the preparation of compounds that exhibit biological activity, contributing to drug discovery.

Material Science

In material science, this compound plays a role in:

- Polymer Chemistry: Serves as a monomer or cross-linking agent in the synthesis of polymers, enhancing material properties.

- Advanced Materials Development: Its derivatives are explored for applications in coatings, adhesives, and other advanced materials.

Analytical Chemistry

In analytical chemistry, it is utilized for:

- Derivatization Reagent: Facilitates the derivatization of compounds for analysis via gas chromatography (GC) and mass spectrometry (MS), improving detection sensitivity and specificity.

Data Table: Comparison with Similar Compounds

| Compound Name | Structure | Primary Use |

|---|---|---|

| This compound | C6H11ClO2 | Organic synthesis, biochemistry |

| Methyl Chloroformate | C3H7ClO2 | Esterification reactions |

| Ethyl Chloroformate | C4H7ClO2 | Synthesis of pharmaceuticals |

| Isobutyl Chloroformate | C5H11ClO2 | Polymer production |

Case Studies

Case Study 1: Synthesis of Carbamates

A study demonstrated the use of this compound to synthesize various carbamate derivatives from amines. The reaction conditions were optimized to maximize yield while minimizing side products. The resulting carbamates exhibited significant biological activity against specific pathogens.

Case Study 2: Polymer Development

Research involving the incorporation of this compound into polymer matrices showed enhanced thermal stability and mechanical properties. The study highlighted its potential use in creating high-performance materials suitable for industrial applications.

作用机制

The mechanism of action of 2-methylbutyl chloroformate primarily involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the reactive center. Nucleophiles attack this carbon, leading to the formation of new bonds and the release of hydrochloric acid. The thermal decomposition mechanism involves a 1,3-hydride shift, suggesting the involvement of a protonated cyclopropane intermediate.

相似化合物的比较

Methyl chloroformate: Similar in structure but with a methyl group instead of a 2-methylbutyl group.

Ethyl chloroformate: Contains an ethyl group instead of a 2-methylbutyl group.

Isobutyl chloroformate: Contains an isobutyl group instead of a 2-methylbutyl group.

Uniqueness: 2-Methylbutyl chloroformate is unique due to its specific alkyl chain, which can impart different physical and chemical properties compared to its analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.

生物活性

2-Methylbutyl chloroformate, with the molecular formula C6H11ClO2, is an organic compound primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, particularly in the formation of esters, amides, and other derivatives. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications in research and industry, and associated toxicological profiles.

This compound is a chloroformate that acts as an electrophile in both intramolecular and intermolecular reactions. It is known for its ability to react with nucleophiles such as amines and alcohols, leading to the formation of carbamates and esters. The general reaction can be summarized as follows:

Biochemical Pathways

The compound undergoes hydrolysis in aqueous environments, breaking down into 2-methyl-1-butanol and hydrochloric acid. This reaction highlights its potential for irritation and respiratory effects upon exposure, particularly in laboratory settings where safety protocols must be strictly followed .

Toxicological Profile

Chloroformates, including this compound, are recognized for their high toxicity due to their reactive nature. Short-term exposure can lead to respiratory irritation and other adverse effects. The compound's hydrolysis products may also contribute to its overall toxicity profile. Consequently, proper handling and storage conditions are critical to minimize risks associated with its use .

Applications in Research

This compound finds utility across various scientific fields:

- Organic Synthesis : It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biochemistry : The compound is employed to modify biomolecules for analytical purposes.

- Material Science : It is used in the preparation of polymers.

- Analytical Chemistry : As a derivatization reagent, it enhances the detection of compounds via gas chromatography and mass spectrometry .

Case Studies and Research Findings

Several studies have investigated the applications and effects of this compound:

- Synthesis of Esters : A study demonstrated that this compound effectively esterifies carboxylic acids under mild conditions, yielding high purity products with minimal side reactions .

- Toxicological Assessments : Research highlighted the respiratory irritant properties of chloroformates, emphasizing the need for protective measures during laboratory use. In vitro studies indicated significant cytotoxicity at higher concentrations .

- Photochemical Reactions : Innovative methods have been developed for the photochemical synthesis of chloroformates from chloroform solutions under UV light, showcasing a safer approach to generating reactive intermediates without direct exposure to phosgene .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Aspect | Details |

|---|---|

| Chemical Formula | C6H11ClO2 |

| Primary Uses | Organic synthesis, biochemistry, material science |

| Mechanism of Action | Acts as an electrophile; reacts with nucleophiles |

| Toxicity Profile | Respiratory irritant; high toxicity; requires careful handling |

| Research Applications | Synthesis of pharmaceuticals; analytical chemistry; polymer preparation |

属性

IUPAC Name |

2-methylbutyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNLOOJFAVAAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is interesting about the thermal decomposition of 2-methylbutyl chloroformate?

A1: The thermal decomposition of this compound is intriguing because it doesn't solely follow a simple elimination pathway. While some 3-methylbut-1-ene is formed, indicating elimination, a significant portion of the reaction proceeds through a less common 1,3-hydride shift. [] This shift results in the formation of 2-chloro-3-methylbutane. The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This provides valuable insight into the potential for complex rearrangements during the thermal decomposition of such compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。